molecular formula C16H10FN3O2S2 B2643699 N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine CAS No. 862976-98-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

Cat. No.: B2643699
CAS No.: 862976-98-5
M. Wt: 359.39
InChI Key: DXTNNZHDKLFBQB-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a phenyl ring, and an oxadiazole ring

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Industrial production methods often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity against various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine involves its interaction with biological systems. This compound is believed to target specific molecular pathways and proteins, leading to its biological effects . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine can be compared with other similar compounds such as:

  • 4-fluoro-1,3-benzothiazol-2-amine
  • 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S2/c17-8-2-1-3-12-14(8)19-16(23-12)20-15-18-9-6-10-11(7-13(9)24-15)22-5-4-21-10/h1-3,6-7H,4-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNNZHDKLFBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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